Akuammiline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

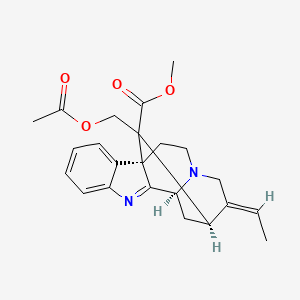

IUPAC Name |

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHALCZZZWCCLV-CLNIADLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Akuammiline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs) with significant pharmacological potential. This document details the enzymatic steps from the central precursor, strictosidine, to the formation of the characteristic this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

Introduction to this compound Alkaloids

This compound alkaloids are a structurally diverse family of natural products isolated from various plant species, notably within the Apocynaceae family.[1] Their complex, cage-like architecture, derived from the biosynthetic precursor geissoschizine, has intrigued chemists and pharmacologists for decades.[1][2] The biosynthesis of these alkaloids is a testament to the intricate enzymatic machinery evolved by plants to generate chemical diversity. Understanding this pathway is crucial for the metabolic engineering of high-value medicinal compounds and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids is a branch of the larger monoterpenoid indole alkaloid (MIA) pathway. The journey begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine. A series of enzymatic transformations then channels this precursor towards the formation of geissoschizine, a critical branch-point intermediate that serves as the substrate for the synthesis of various alkaloid scaffolds, including the this compound type.[3][4] The core pathway to this compound is outlined below.

Diagram of the this compound Alkaloid Biosynthetic Pathway

References

- 1. Improved protein glycosylation enabled heterologous biosynthesis of monoterpenoid indole alkaloids and their unnatural derivatives in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Isolation and Discovery of Akuammiline from Picralima nitida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of akuammiline (B1256633), a monoterpene indole (B1671886) alkaloid, from the seeds of Picralima nitida. The seeds of the akuamma tree have a history of use in traditional medicine for treating pain and fever.[1][2][3] Modern phytochemical investigations have identified a series of alkaloids, including this compound, as the primary constituents responsible for the plant's bioactivity.[4][5] This document details a robust experimental protocol for the isolation of this compound and other major alkaloids from P. nitida seeds, employing advanced chromatographic techniques.[2][4] Furthermore, it presents key quantitative data on the pharmacological characterization of these compounds, with a focus on their interaction with central nervous system receptors.[2][5] This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related alkaloids.

Introduction

Picralima nitida, commonly known as the akuamma tree, is a plant native to West Africa whose seeds have been traditionally used for their analgesic and antipyretic properties.[2][3][4] The therapeutic effects of these seeds are attributed to a class of monoterpene indole alkaloids, with this compound being a notable member.[4][6] The complex structure of this compound and its congeners has made them subjects of significant interest for both chemical synthesis and pharmacological evaluation.[7][8][9] Early research into the constituents of P. nitida laid the groundwork for more advanced isolation techniques that have enabled the procurement of these alkaloids in high purity and sufficient quantities for thorough biological screening.[4]

Isolation of this compound and Related Alkaloids

A successful strategy for the isolation of this compound and other major alkaloids from P. nitida seeds involves a multi-step process combining extraction and advanced chromatographic separation.[4] While initial attempts using traditional methods like liquid-liquid extraction and crystallization proved effective for some of the more abundant alkaloids, the separation of closely related compounds like this compound was challenging due to their similar solubilities.[4] A more refined approach utilizing pH-zone-refining countercurrent chromatography has been demonstrated to effectively resolve the complex mixture of alkaloids present in the seed extract.[2][3][4]

Experimental Protocol: Isolation via pH-Zone-Refining Countercurrent Chromatography

The following protocol is a detailed methodology for the isolation of this compound and five other major alkaloids from Picralima nitida seeds.

2.1.1. Plant Material and Extraction

-

Grinding: Obtain commercially available Picralima nitida seeds and grind them into a fine powder.

-

Basification and Extraction: Treat the powdered seeds with an aqueous solution of sodium carbonate (Na₂CO₃) to basify the alkaloids. Extract the basified material with an organic solvent such as dichloromethane (B109758) (DCM) at room temperature over an extended period (e.g., 48 hours).

-

Concentration: Concentrate the resulting DCM extract in vacuo to yield a crude alkaloid mixture.

2.1.2. pH-Zone-Refining Countercurrent Chromatography

-

Instrumentation: Utilize a preparative countercurrent chromatography instrument.

-

Solvent System: Prepare a two-phase solvent system. A common system consists of methyl tert-butyl ether (MTBE), acetonitrile, and water.

-

Stationary and Mobile Phases: Use the aqueous phase as the stationary phase and the organic phase as the mobile phase. Add a retainer acid (e.g., trifluoroacetic acid - TFA) to the stationary phase and a retainer base (e.g., ammonia (B1221849) - NH₃) to the mobile phase.

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase.

-

Chromatographic Run:

-

Fill the chromatography column with the stationary phase.

-

Inject the prepared sample.

-

Elute with the mobile phase at a defined flow rate.

-

Monitor the pH of the effluent continuously.

-

Collect fractions based on the distinct pH zones in which the alkaloids elute.

-

-

Fraction Analysis: Analyze the collected fractions using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify the fractions containing the alkaloids of interest.

2.1.3. Purification and Identification

-

Crystallization: Combine and concentrate the fractions containing the purified alkaloids. Induce crystallization to obtain the pure compounds.

-

Spectroscopic Analysis: Confirm the identity and purity of the isolated alkaloids, including this compound, by comparing their ¹H and ¹³C NMR spectra with literature values.[4]

Quantitative Data

The pharmacological activity of the isolated alkaloids has been assessed through various in vitro assays. The following tables summarize key quantitative data from these studies.

Table 1: Receptor Binding Profiles of Akuamma Alkaloids [2]

| Alkaloid | Receptor Target | % Displacement at 10 µM |

| Akuammine | µ-opioid receptor (µOR) | High |

| Pseudo-akuammigine | µ-opioid receptor (µOR) | High |

| Akuammicine | κ-opioid receptor (κOR) | High |

| This compound | Various CNS receptors | Moderate to Low |

| Picraline | Various CNS receptors | Moderate to Low |

Note: This table provides a qualitative summary of the data presented in the source. "High" and "Moderate to Low" are relative terms based on the reported heatmap of radioligand displacement.

Table 2: Pharmacological Characterization at Opioid Receptors [4]

| Alkaloid | Receptor | Binding Affinity (Kᵢ, µM) | Functional Activity (EC₅₀, µM) |

| Akuammine | µOR | Micromolar | Micromolar |

| Pseudo-akuammigine | µOR | Micromolar | Micromolar |

| Akuammicine | κOR | Potent | Potent |

| This compound | µOR, κOR, δOR | Not reported as primary target | Not reported as primary target |

| Picraline | µOR, κOR, δOR | Not reported as primary target | Not reported as primary target |

Note: Specific quantitative values for binding affinity and functional activity for this compound at opioid receptors were not the primary focus of the cited studies, which highlighted other alkaloids as more potent at these specific targets.

Visualizations

Experimental Workflow for Alkaloid Isolation

Caption: Experimental workflow for isolating this compound from P. nitida.

Conclusion

The isolation of this compound and its co-occurring alkaloids from Picralima nitida has been significantly advanced through the application of pH-zone-refining countercurrent chromatography.[2][3][4] This technique provides a reliable method for obtaining these compounds in high purity, which is essential for accurate pharmacological evaluation.[4] While several of the isolated alkaloids exhibit notable activity at opioid receptors, the broader pharmacological profile of this compound across a wider range of central nervous system targets warrants further investigation.[2][5] The detailed experimental protocol and summarized data presented in this guide offer a solid foundation for future research into the therapeutic potential of these fascinating natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emergentresearch.org [emergentresearch.org]

- 7. The Chemistry of the this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Akuammiline: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

The akuammiline (B1256633) alkaloids, a fascinating class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists for over a century with their complex, cage-like molecular architecture and significant biological activities.[1][2] First isolated in the late 19th century, the determination of their intricate three-dimensional structure pushed the limits of classical chemical methods and now serves as a compelling case study in the evolution of structural elucidation techniques.[1] This technical guide provides an in-depth exploration of the key experimental methodologies and logical frameworks that were instrumental in piecing together the this compound puzzle, with a focus on its core structure and absolute stereochemistry.

The Classical Approach: Unraveling the Core through Chemical Degradation

The initial elucidation of the this compound framework relied heavily on classical chemical degradation techniques. These methods involved systematically breaking down the complex molecule into smaller, more readily identifiable fragments. While specific degradation studies on the parent this compound are intertwined with the broader investigation of the alkaloid family, the logic followed a common path in natural product chemistry.

A pivotal moment in understanding the gross structure of the this compound family was the chemical correlation of key members, such as akuammine (B1666748) and ψ-akuammigine, with echitamine. The structure of echitamine was definitively established through X-ray crystallography of its quaternary salt in 1961, providing a crucial anchor for the relative and absolute stereochemistry of the entire class.

Spectroscopic Analysis: Assembling the Pieces

With the advent of spectroscopic techniques, the pace of structure elucidation accelerated dramatically. Infrared (IR) and Ultraviolet (UV) spectroscopy provided initial clues about the functional groups present, such as carbonyls and the indole nucleus. However, it was Nuclear Magnetic Resonance (NMR) spectroscopy that proved to be the most powerful tool for mapping the complex connectivity of the this compound core.

NMR Spectroscopic Data

The unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra for this compound and its congeners was achieved through a combination of one-dimensional and two-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential in establishing the spin systems and long-range connectivities within the molecule.

Table 1: ¹H NMR Data for Akuammine (a representative this compound alkaloid)

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-Ar | 7.35-7.45 | m | - |

| OMe | 3.72 | s | - |

| ... | ... | ... | ... |

(Note: This table is a representative summary based on available data for akuammine, a closely related and foundational member of the this compound family.[3] The complete dataset for the parent this compound is less commonly reported in isolation.)

Table 2: ¹³C NMR Data for Akuammine and Dihydroakuammine

| Carbon | Akuammine (δ ppm) | Dihydroakuammine (δ ppm) |

| ... | ... | ... |

(Data derived from 2D NMR experiments, providing a foundational understanding of the carbon skeleton.)[4]

The Definitive Proof: X-ray Crystallography and Absolute Stereochemistry

While chemical degradation and NMR provided a working model of the this compound structure, the absolute stereochemistry could only be definitively established through single-crystal X-ray diffraction. As mentioned, the crystal structure of echitamine iodide was a landmark achievement that anchored the stereochemical assignments for the entire family through chemical correlation.

Experimental Protocol: X-ray Crystallography of Echitamine Iodide

The crystallographic analysis of echitamine iodide was a meticulous process representative of the techniques of the time.

-

Crystallization: Single crystals of echitamine iodide were grown to a suitable size for diffraction experiments.

-

Data Collection: The crystals were found to belong to the orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a = 18.45 Å, b = 13.83 Å, and c = 8.48 Å. X-ray diffraction data were collected using a Weissenberg camera with Cu-Kα radiation. The intensities of the reflections were estimated visually.

-

Structure Solution and Refinement: The structure was solved using the heavy-atom method. The position of the heavy iodide ion was determined from Patterson syntheses. This information was then used to calculate the initial phases of the structure factors. Subsequent Fourier syntheses revealed the positions of the carbon, nitrogen, and oxygen atoms of the echitamine cation. The final atomic coordinates were refined by the method of least squares.

Visualizing the Logic: Workflows and Pathways

To better understand the intricate process of structure elucidation, the logical flow and key experimental workflows can be represented through diagrams.

Stereochemical Nuances

The complex polycyclic structure of this compound results in numerous stereocenters, making stereochemistry a critical aspect of its identity. The relative stereochemistry was inferred from NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons. For instance, the stereochemistry at C16 in related alkaloids can be suggested by the chemical shift of the carbomethoxy group, where a more shielded (upfield) resonance indicates proximity to the indole ring.

The absolute stereochemistry, as previously stated, was unequivocally determined by the X-ray structure of echitamine iodide and the chemical correlation of other this compound alkaloids to it. This foundational work has been subsequently confirmed by the total synthesis of various members of the this compound family, where the stereochemical outcomes of the synthetic steps were carefully controlled and the final products matched the natural alkaloids.

Conclusion

The elucidation of the structure of this compound is a testament to the power of a multi-pronged analytical approach. From the painstaking work of classical chemical degradation to the definitive and detailed picture provided by X-ray crystallography and NMR spectroscopy, the journey to unraveling this complex natural product showcases the evolution of chemical sciences. For researchers in drug development, a thorough understanding of this intricate architecture and its stereochemistry is paramount for the design of novel therapeutics inspired by the this compound scaffold.

References

The Alkaloid Akuammiline: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammiline (B1256633) is a monoterpenoid indole (B1671886) alkaloid with a complex polycyclic structure that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the broader class of akuamma alkaloids, it is found primarily within specific genera of the Apocynaceae plant family. This technical guide provides an in-depth overview of the natural sources of this compound, its geographical distribution, and detailed methodologies for its extraction and analysis. Quantitative data from existing literature are summarized, and the biosynthetic pathway is elucidated through a signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and phytopharmacology.

Natural Sources and Geographical Distribution

This compound and its related alkaloids are predominantly biosynthesized by plants belonging to the Apocynaceae family, commonly known as the dogbane family. This family is renowned for its rich diversity of bioactive alkaloids.

Primary Natural Sources:

-

Picralima nitida (Akuamma): The seeds of this West and Central African tree are the most well-documented source of this compound alkaloids, from which the class derives its name. The tree is native to countries such as Ghana, Nigeria, Ivory Coast, and Cameroon. The seeds have a history of use in traditional African medicine for various ailments. The total alkaloid content in the seeds has been reported to be around 3.5%, though the specific percentage of this compound within this fraction can vary.

-

Alstonia scholaris (Devil's Tree): This large evergreen tree is widely distributed throughout the Asia-Pacific region, including India, Southeast Asia, and Australia. Various parts of the plant, including the leaves and bark, have been found to contain a complex mixture of indole alkaloids, including this compound and its derivatives. The total alkaloid content in the leaves of Alstonia scholaris has been reported to be approximately 3.61%.

Other Potential Sources:

While less extensively studied for their this compound content, other plants within the Apocynaceae family, such as those from the genera Vinca and Catharanthus, are known to produce a wide array of monoterpenoid indole alkaloids and may contain this compound or its precursors.

Data Presentation: Quantitative Analysis of this compound and Related Alkaloids

The following table summarizes the available quantitative data on the alkaloid content in the primary plant sources of this compound. It is important to note that the specific concentration of this compound can vary depending on factors such as the geographical location of the plant, season of harvest, and the specific plant part analyzed.

| Plant Species | Plant Part | Total Alkaloid Content (% of Dry Weight) | This compound Content | Geographical Origin of Sample |

| Picralima nitida | Seeds | 3.5% | Component of the total alkaloid fraction; specific percentage not consistently reported. | West and Central Africa |

| Alstonia scholaris | Leaves | 3.61% | Component of the total alkaloid fraction; specific percentage not consistently reported. | Asia-Pacific Region |

| Alstonia scholaris | Bark | Not specified | Contains a complex mixture of indole alkaloids, including this compound derivatives. | Asia-Pacific Region |

Experimental Protocols

Extraction and Isolation of this compound Alkaloids from Picralima nitida Seeds

A robust method for the preparative separation of this compound and other major alkaloids from Picralima nitida seeds utilizes pH-zone-refining countercurrent chromatography (CCC). This technique separates compounds based on their pKa values and hydrophobicity.

Methodology:

-

Sample Preparation:

-

Grind dried Picralima nitida seeds to a fine powder.

-

Perform a preliminary extraction with a suitable organic solvent, such as methanol (B129727) or a dichloromethane-methanol mixture, to obtain a crude alkaloid extract.

-

Evaporate the solvent under reduced pressure to yield the crude extract.

-

-

pH-Zone-Refining Countercurrent Chromatography:

-

Apparatus: A high-speed counter-current chromatograph equipped with a multilayer coil.

-

Two-Phase Solvent System: A common system for alkaloid separation consists of methyl tert-butyl ether (MTBE), acetonitrile, and water. A typical ratio is 4:1:5 (v/v/v).

-

Stationary Phase: The upper organic phase of the solvent system is modified with an acidic retainer, typically trifluoroacetic acid (TFA), at a concentration of approximately 10 mM.

-

Mobile Phase: The lower aqueous phase is made basic by the addition of an eluter, such as ammonia (B1221849) or triethylamine, at a concentration of around 10 mM.

-

Procedure:

-

Fill the CCC coil with the stationary phase.

-

Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

-

Inject the sample into the CCC system.

-

Pump the mobile phase through the coil at a constant flow rate while the coil is rotating at a high speed (e.g., 800-1000 rpm).

-

Monitor the pH of the effluent continuously. Different alkaloids will elute in distinct pH zones.

-

Collect fractions and analyze them using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

-

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

General Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is typically suitable for the separation of indole alkaloids.

-

Mobile Phase: A gradient elution is often necessary to achieve good separation of complex alkaloid mixtures. A common mobile phase consists of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

A typical gradient might run from 10% B to 90% B over 30-40 minutes.

-

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

-

Detection: Indole alkaloids exhibit UV absorbance. A detection wavelength in the range of 220-280 nm is generally appropriate. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

-

Quantification:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the sample for analysis by dissolving a known amount of the plant extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid derived from the precursor geissoschizine. The biosynthesis involves a series of enzymatic reactions that lead to the formation of its characteristic complex pentacyclic core.

Key Steps in the Biosynthetic Pathway:

-

Formation of Rhazimal: The biosynthesis is initiated by the oxidative cyclization of 19-E-geissoschizine, a reaction catalyzed by the enzyme Rhazimal Synthase (RHS) , a cytochrome P450 monooxygenase. This step forms the intermediate rhazimal.

-

Reduction to Rhazimol: Rhazimal is then reduced by Rhazimal Reductase (RHR) , an NADPH-dependent enzyme, to form rhazimol.

-

Final Cyclization to this compound: The final step is the cyclization of rhazimol to form the characteristic cage-like structure of this compound. This reaction is catalyzed by This compound Synthase (AKS) .

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the precursor geissoschizine.

Pharmacological Profile of Crude Akuammiline Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of crude extracts derived from Picralima nitida seeds, a source of akuammiline (B1256633) alkaloids. The document details the opioid receptor-mediated analgesic and anti-inflammatory properties of these extracts, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the preparation of crude extracts and the execution of key pharmacological assays are provided to facilitate further research. Furthermore, this guide includes visualizations of the primary signaling pathways and experimental workflows, rendered in the DOT language for clarity and reproducibility. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics based on these natural compounds.

Introduction

The seeds of the West African tree Picralima nitida, commonly known as akuamma, have a long history of use in traditional medicine for the management of pain, fever, and inflammatory conditions. The primary bioactive constituents responsible for these effects are a complex mixture of indole (B1671886) alkaloids, collectively referred to as this compound alkaloids. While numerous studies have focused on the pharmacology of isolated alkaloids such as akuammine, akuammidine, and pseudoakuammigine, there is a growing interest in understanding the pharmacological profile of the crude extracts, which may offer a synergistic or unique therapeutic profile. This guide provides an in-depth analysis of the pharmacological properties of crude this compound extracts, with a focus on their interactions with the opioid system.

Pharmacological Profile

The pharmacological activity of crude this compound extracts is primarily attributed to their interaction with opioid receptors, particularly the mu (µ) and kappa (κ) subtypes. This interaction underlies the observed analgesic and anti-inflammatory effects.

Opioid Receptor Activity

Crude extracts of Picralima nitida seeds have been shown to interact with opioid receptors, although the specific affinity and efficacy can vary depending on the extraction method and the alkaloid composition. The extracts contain a mixture of compounds with both agonist and antagonist activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Alkaloids found in Crude Extracts

| Alkaloid | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Akuammidine | µ-opioid | 0.6 µM | [1] |

| δ-opioid | 2.4 µM | [1] | |

| κ-opioid | 8.6 µM | [1] | |

| Akuammine | µ-opioid | 0.5 µM | [1] |

| Akuammicine | κ-opioid | 0.2 µM | [1] |

Note: Data for crude extracts are limited; this table presents data for major constituent alkaloids.

Analgesic Activity

In vivo studies have consistently demonstrated the analgesic effects of crude Picralima nitida seed extracts in various models of nociception.

Table 2: In Vivo Analgesic Activity of Crude Picralima nitida Seed Extracts

| Animal Model | Assay | Extract Type | Doses Tested | Analgesic Effect | Reference |

| Rat | Carrageenan-induced paw edema | Methanolic | Up to 300 mg/kg (i.p.) | Potent and dose-dependent inhibition (IC50 = 102 mg/kg) | [2] |

| Rat | Acetic acid-induced writhing | Aqueous | Not specified | Reduced pain | [2] |

| Rat | Thermal nociceptive models | Aqueous | Not specified | Reduced pain | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of crude this compound extracts have been well-documented in preclinical models.

Table 3: In Vivo Anti-inflammatory Activity of Crude Picralima nitida Seed Extracts

| Animal Model | Assay | Extract Type | Doses Tested | Anti-inflammatory Effect | Reference |

| Rat | Carrageenan-induced paw edema | Total crude alkaloidal | Not specified | Dose-dependent activity | [2] |

| Rat | Adjuvant-induced joint inflammation | Total crude alkaloidal | Not specified | Dose-dependent activity | [2] |

Toxicological Profile

Toxicological studies on crude Picralima nitida seed extracts have reported varying degrees of toxicity. Acute toxicity studies in mice have indicated that aqueous extracts are slightly toxic, with a high LD50 of 9120.11 mg/kg.[3] However, other studies suggest the potential for hepatotoxicity and genotoxicity with chronic use, advising against long-term administration.[4] Some studies have found no significant toxic effects of ethanolic and aqueous extracts, even at high doses.[5]

Table 4: Toxicological Data for Crude Picralima nitida Seed Extracts

| Study Type | Animal Model | Extract Type | Doses Tested | Key Findings | Reference |

| Acute Toxicity | Mice | Aqueous | Up to 13620 mg/kg (oral) | LD50: 9120.11 mg/kg (slightly toxic) | [3] |

| Subchronic Toxicity | Rats | Aqueous | 100, 200, 400 mg/kg/day (90 days) | Genotoxic at all doses, potential hepatopathy | [4] |

| Acute Toxicity | Mice | Aqueous & Ethanolic | 300, 2000, 5000 mg/kg | LD50 ≥ 2000 mg/kg, considered safe | [5] |

| 14-Day Toxicity | Wistar Rats | Aqueous | 100, 200, 400 mg/kg | Mild and selective toxicity with the liver as the target organ | [6] |

Experimental Protocols

This section provides detailed methodologies for the preparation of crude this compound extracts and the execution of key pharmacological assays.

Preparation of Crude Alkaloidal Extract

A common method for the extraction of total alkaloids from Picralima nitida seeds involves a multi-step solvent extraction process.

Caption: Workflow for the preparation of crude this compound extract.

Protocol:

-

Pulverization: Grind dried Picralima nitida seeds into a fine powder.

-

Initial Solvent Extraction: Perform a Soxhlet extraction of the powdered seeds with a non-polar solvent like dichloromethane (B109758) (CH2Cl2) for approximately 10 hours.[7]

-

Second Solvent Extraction: Air-dry the extracted seed material and re-extract with a more polar solvent such as methanol (B129727) (MeOH) for about 6 hours.[7]

-

Acid-Base Extraction:

-

Concentrate the methanolic extract to a gum-like consistency.

-

Re-extract the gum with an aqueous acidic solution (e.g., 2N HCl).

-

Filter the acidic extract and then basify it to a pH of approximately 9 using a concentrated NaOH solution.

-

Extract the alkaline solution with a non-polar solvent like dichloromethane.

-

-

Final Concentration: Concentrate the organic layers to dryness under reduced pressure to obtain the crude alkaloidal fraction.[7]

In Vivo Analgesic Assays

This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[8]

Caption: Experimental workflow for the hot plate test.

Protocol:

-

Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

-

Animals: Wistar rats or Swiss albino mice are commonly used.

-

Procedure:

-

Gently place the animal on the hot plate.

-

Record the latency time for the animal to exhibit nociceptive responses, such as licking of the hind paw or jumping.

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Administer the crude extract or control substance and measure the post-drug latency at various time points.[8]

-

This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[8]

Protocol:

-

Apparatus: Use a tail-flick analgesiometer with a radiant heat source.

-

Animals: Sprague-Dawley rats or other suitable rodent strains.

-

Procedure:

-

Gently restrain the animal with its tail positioned over the radiant heat source.

-

Apply the heat stimulus to the tail and measure the time taken for the rat to flick its tail away.

-

Administer the crude extract or control and measure the tail-flick latency at different time intervals.[8]

-

In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer the crude this compound extract, a vehicle control, or a positive control (e.g., indomethacin) orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

Signaling Pathways

The analgesic and other central nervous system effects of crude this compound extracts are primarily mediated through the activation or inhibition of mu (µ) and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor (µOR) Signaling

Activation of µORs by agonist components of the crude extract leads to a cascade of intracellular events resulting in analgesia.

Caption: Simplified mu-opioid receptor signaling cascade.

Kappa-Opioid Receptor (κOR) Signaling

The interaction of this compound alkaloids with κORs can lead to analgesia but may also be associated with dysphoric effects.

Caption: Overview of kappa-opioid receptor signaling.

Conclusion

Crude this compound extracts from Picralima nitida seeds exhibit a complex pharmacological profile, with significant analgesic and anti-inflammatory activities primarily mediated through interactions with the opioid system. The presence of multiple alkaloids with varying affinities and efficacies at different opioid receptor subtypes contributes to the overall therapeutic potential of the crude extract. While promising, further research is warranted to fully characterize the synergistic or antagonistic interactions between the constituent alkaloids and to establish a more definitive safety profile for the crude extract. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future investigations into the therapeutic applications of these natural compounds.

References

- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. macrothink.org [macrothink.org]

- 4. Toxicological evaluation of Picralima nitida in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalspress.com [journalspress.com]

- 6. web.citius.technology [web.citius.technology]

- 7. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. sketchviz.com [sketchviz.com]

Historical perspective on the traditional uses of akuammiline-containing plants

An In-depth Technical Guide to the Traditional Uses and Pharmacology of Akuammiline-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical and pharmacological perspective on plants containing This compound (B1256633) and related indole (B1671886) alkaloids. It bridges the gap between traditional ethnobotanical knowledge and modern scientific investigation, offering valuable insights for natural product research and drug development. The content covers the traditional applications of key plants, quantitative pharmacological data, detailed experimental protocols, and the molecular mechanisms underlying their therapeutic effects.

Historical Perspective on Traditional Uses

For centuries, indigenous communities, particularly in West and Central Africa and Europe, have utilized specific plants for their medicinal properties. These plants, rich in complex indole alkaloids of the this compound class, formed a cornerstone of traditional medicine for treating a wide range of ailments. The most prominent among these are Picralima nitida (Akuamma), Alstonia boonei (God's Tree), and Vinca minor (Lesser Periwinkle).

Picralima nitida (Akuamma)

Native to tropical West Africa, Picralima nitida is a vital component of traditional medicine, especially in Nigeria, Ghana, and the Ivory Coast.[1][2] The seeds, known colloquially as "Akuamma," are the most commonly used part.

-

Pain and Inflammation: The primary traditional use of Akuamma seeds is as an analgesic and anti-inflammatory.[1][2] They are crushed into a powder and ingested to alleviate pain from various conditions, including rheumatism and other inflammatory disorders.[3] This traditional application has led to the commercialization of standardized 250 mg capsules of powdered seeds in Ghana for pain relief.

-

Fever and Malaria: A decoction of the seeds, fruit rind, or stem bark is traditionally used to treat fever and malaria. Its bitter taste is often associated with its antimalarial properties.

-

Gastrointestinal Ailments: The seeds are also a traditional remedy for diarrhea and other gastrointestinal disorders.

-

Other Uses: Ethnobotanical records also document its use for hypertension, jaundice, and diabetes.

Alstonia boonei (God's Tree)

Alstonia boonei is a large deciduous tree found across West Africa. It is highly valued in traditional medicine, and its stem bark is listed in the African Pharmacopoeia as an antimalarial drug.

-

Malaria and Fever: The stem bark is extensively used in decoctions to treat malaria and associated fevers. This is its most well-documented and scientifically validated traditional use.

-

Pain and Rheumatic Conditions: The bark possesses analgesic and anti-inflammatory properties and is used to manage rheumatic pains and other inflammatory conditions.

-

Other Ailments: Traditional applications also include the treatment of intestinal worm infections, diarrhea, insomnia, and as an antivenom for snake bites.

Vinca minor (Lesser Periwinkle)

Native to Europe and parts of Asia, Vinca minor has a long history in European folk medicine dating back to Roman times.

-

Bleeding (Hemorrhage): Historically, the leaves were steeped in wine and consumed to stop internal and external bleeding, including excessive menstrual bleeding and bleeding from wounds or gums.

-

Gastrointestinal and Oral Health: Due to its astringent properties, the leaves were chewed to treat toothaches and bleeding gums and used in remedies for diarrhea.

-

Neurological and Cognitive Use: Traditional use also points towards applications for nervous disorders and what might be described today as age-related cognitive decline, including memory loss and dizziness.

Quantitative Pharmacological Data

While traditional preparations often lack standardized dosages, modern pharmacological studies have quantified the bioactivities of extracts and isolated alkaloids from these plants. The following tables summarize key quantitative data from in vivo and in vitro experiments.

Table 1: In Vivo Pharmacological Activity of Plant Extracts

| Plant Species | Extract Type | Part Used | Animal Model | Assay | Dose / Route | Result (% Inhibition / Effect) | Reference(s) |

| Picralima nitida | Methanol | Stem Bark | Rat | Carrageenan-induced paw edema | 100-400 mg/kg p.o. | Significant, dose-dependent edema reduction | |

| Picralima nitida | Methanol | Fruit | Rat | Carrageenan-induced paw edema | 300 mg/kg i.p. | 72.2% inhibition | |

| Alstonia boonei | Ethanol (B145695) | Stem Bark | Mouse | P. berghei (Suppressive Test) | 100-400 mg/kg p.o. | 45.7% - 74.7% chemosuppression | |

| Alstonia boonei | Aqueous | Leaf | Mouse | P. berghei (Suppressive Test) | 100-400 mg/kg p.o. | 39.5% - 71.3% chemosuppression | |

| Alstonia boonei | Methanol | Leaf | Mouse | P. berghei (Suppressive Test) | 500 mg/kg p.o. | 97.8% chemosuppression |

Table 2: In Vitro Activity of Plant Extracts and Alkaloids

| Plant/Compound | Extract/Compound | Assay | Target/Model | Result (IC₅₀ / Kᵢ) | Reference(s) |

| Picralima nitida | Methanol Extract | Antimalarial | P. falciparum W2 strain | IC₅₀: 10.9 µg/mL | |

| Picralima nitida | Fruit Rind Extract | Antimalarial | P. falciparum | IC₅₀: 1.581 µg/mL | |

| Picralima nitida | Stem Bark Extract | Antimalarial | P. falciparum | IC₅₀: 0.545 µg/mL | |

| Pseudo-akuammigine | Isolated Alkaloid | Opioid Receptor Binding | µ-Opioid Receptor | Kᵢ: ~2.6 - 5.2 µM | |

| Akuammine (B1666748) | Isolated Alkaloid | Opioid Receptor Binding | µ-Opioid Receptor | Kᵢ: ~2.6 - 5.2 µM | |

| Akuammicine (B1666747) | Isolated Alkaloid | Opioid Receptor Binding | κ-Opioid Receptor | Agonist Activity |

Key Experimental Protocols

The validation of traditional claims relies on robust and reproducible experimental methodologies. This section details the core protocols used to investigate the analgesic, anti-inflammatory, and receptor-binding properties of this compound-containing plant extracts and their isolated alkaloids.

Total Alkaloid Extraction and Isolation

This protocol describes a general method for extracting the total alkaloidal fraction from plant material, such as P. nitida seeds.

-

Defatting: The dried, powdered plant material (e.g., 1.5 kg) is first macerated in a non-polar solvent like petroleum ether for 48 hours to remove lipids, oils, and waxes. The solvent is then filtered off.

-

Alkaloid Extraction: The defatted plant material is air-dried and subsequently extracted with 70% ethanol using cold maceration for 72 hours. This step is often repeated to ensure exhaustive extraction.

-

Acid-Base Extraction (Purification):

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is acidified with an appropriate acid (e.g., 5% HCl) and filtered to remove non-alkaloidal materials.

-

The acidic aqueous solution is then made alkaline (e.g., with NH₄OH to pH 9-10), causing the free alkaloids to precipitate.

-

The crude alkaloid precipitate is collected and can be further purified using techniques like column chromatography.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a test substance.

-

Animals: Wistar rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Grouping and Dosing: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 20 mg/kg), and test groups receiving various doses of the plant extract (e.g., 100, 200, 400 mg/kg) orally (p.o.).

-

Induction of Edema: One hour after administration of the test substance or control, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Opioid Receptor Binding Assay: Competitive Radioligand Binding

This in vitro assay determines the binding affinity (Kᵢ) of a test compound (e.g., pseudo-akuammigine) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human mu-opioid receptor (µOR).

-

Radioligand: A high-affinity µOR ligand labeled with tritium, such as [³H]-DAMGO.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: The isolated alkaloid or extract fraction.

-

Non-specific Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).

-

-

Procedure:

-

In a 96-well plate, incubate the receptor membranes (10-20 µg protein/well) with a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]-DAMGO).

-

Add varying concentrations of the unlabeled test compound across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Include wells for "total binding" (no test compound) and "non-specific binding" (with Naloxone).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) Where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Molecular Mechanisms and Signaling Pathways

The analgesic effects of this compound alkaloids are primarily mediated through their interaction with the endogenous opioid system. These compounds act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Activation and G-Protein Signaling

Alkaloids such as pseudo-akuammigine and akuammine are agonists at the µ-opioid receptor (µOR), while akuammicine is an agonist at the κ-opioid receptor (κOR). Upon binding, the agonist induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o). This activation leads to two primary downstream events inside the neuron:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The Gβγ subunit also inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and subsequent neurotransmitter release (e.g., substance P, glutamate) from the presynaptic terminal.

Together, these actions reduce nociceptive signal transmission, resulting in analgesia.

Caption: Canonical G-protein signaling pathway activated by an this compound alkaloid agonist at the µ-opioid receptor.

Biased Agonism

Recent research has focused on "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The G-protein pathway is primarily associated with analgesia, whereas the β-arrestin pathway is linked to adverse effects like respiratory depression and tolerance. Some this compound alkaloids and their derivatives have been shown to be G-protein biased agonists, making them attractive candidates for developing safer opioid analgesics.

Caption: Logical diagram illustrating the concept of biased agonism, where an agonist preferentially activates the therapeutic G-protein pathway over the adverse effect-related β-arrestin pathway.

Experimental Workflow Visualization

The process from traditional knowledge to a potential drug lead follows a logical scientific workflow. This involves ethnobotanical research, phytochemical analysis, and a tiered screening process to identify and characterize active compounds.

Caption: A typical experimental workflow for the bioactivity-guided isolation and characterization of alkaloids from medicinal plants.

References

Preliminary In-Vitro Bioactivity Screening of Akuammiline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids with emerging therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Quantitative Bioactivity Data

The following tables summarize the reported in-vitro bioactivity of various this compound derivatives, focusing on their anti-inflammatory and cytotoxic properties.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Derivative 9 | RA-FLSs | Proliferation | Inhibition | 3.22 ± 0.29 | [1][2] |

| Derivative 17c | RA-FLSs | Proliferation | Inhibition | 3.21 ± 0.31 | [1][2] |

RA-FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Table 2: Cytotoxic Activity of this compound Bisindole Alkaloids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bisindole Alkaloid 7 | KB | Oral Epidermoid Carcinoma | 0.3 - 8.3 | |

| Vincristine-resistant KB | Oral Epidermoid Carcinoma | 0.3 - 8.3 | ||

| PC-3 | Prostate Cancer | 0.3 - 8.3 | ||

| LNCaP | Prostate Cancer | 0.3 - 8.3 | ||

| MCF7 | Breast Cancer | 0.3 - 8.3 | ||

| MDA-MB-231 | Breast Cancer | 0.3 - 8.3 | ||

| HT-29 | Colorectal Cancer | 0.3 - 8.3 | ||

| HCT 116 | Colorectal Cancer | 0.3 - 8.3 | ||

| A549 | Lung Cancer | 0.3 - 8.3 | ||

| Bisindole Alkaloid 8 | KB | Oral Epidermoid Carcinoma | 0.3 - 8.3 | |

| Vincristine-resistant KB | Oral Epidermoid Carcinoma | 0.3 - 8.3 | ||

| PC-3 | Prostate Cancer | 0.3 - 8.3 | ||

| LNCaP | Prostate Cancer | 0.3 - 8.3 | ||

| MCF7 | Breast Cancer | 0.3 - 8.3 | ||

| MDA-MB-231 | Breast Cancer | 0.3 - 8.3 | ||

| HT-29 | Colorectal Cancer | 0.3 - 8.3 | ||

| HCT 116 | Colorectal Cancer | 0.3 - 8.3 | ||

| A549 | Lung Cancer | 0.3 - 8.3 |

Experimental Protocols

The following section details the methodologies for the key in-vitro bioactivity assays cited in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) or cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the specific experiment.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity screening of this compound.

Caption: Workflow for determining the IC50 of this compound derivatives using the MTT assay.

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

References

The Chemical Diversity of the Akuammiline Alkaloid Family: A Technical Guide for Researchers

The akuammiline (B1256633) alkaloids are a fascinating and structurally complex family of monoterpenoid indole (B1671886) alkaloids.[1] Characterized by a rigid, cage-like architecture, these natural products have garnered significant attention from the scientific community due to their profound chemical diversity and a wide array of promising pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the this compound alkaloid family, tailored for researchers, scientists, and drug development professionals. It covers their structural variety, biosynthetic origins, key experimental protocols, and biological activities, with a focus on quantitative data and mechanistic insights.

Structural Diversity and Classification

The this compound alkaloids are distinguished by their intricate pentacyclic framework, which arises from the biosynthetic cyclization of geissoschizine, forming a crucial bond between the C-7 and C-16 positions.[4] This structural feature results in a highly constrained and compact molecular architecture. The family is named after this compound, one of its representative members.[4] The diversity within this family stems from variations in oxidation patterns, substitutions, and rearrangements of the core scaffold.

Key members of the this compound alkaloid family include:

-

Strictamine: A prototypical member of the family.

-

Echitamine: One of the earliest discovered this compound alkaloids, known for its cytotoxic properties.

-

Pseudoakuammigine: An alkaloid with demonstrated opioid activity.

-

Corymine (B1239757): Recognized for its antagonistic activity at the glycine (B1666218) receptor.

-

Vincorine: A member with a challenging tetracyclic core that has been a target of total synthesis.

-

Aspidophylline A: A complex furoindoline-containing alkaloid.

-

Scholarisine A: Possesses an unprecedented bridged lactone within its cage-like structure.

The structural variations among these alkaloids are the basis for their diverse biological activities, making them attractive targets for both isolation from natural sources and complex total synthesis.

Biosynthesis of the this compound Core

The biosynthesis of this compound alkaloids is a complex enzymatic cascade that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. Following a series of transformations, the key intermediate, geissoschizine, is formed. The defining step in this compound biosynthesis is the intramolecular C7-C16 bond formation in geissoschizine, a reaction catalyzed by specific cytochrome P450 enzymes.

Recent research has identified key enzymes in this pathway, including:

-

Rhazimal Synthase (RHS): Catalyzes the formation of rhazimal from geissoschizine.

-

Rhazimal Reductase (RHR): Reduces rhazimal to rhazimol.

-

This compound Synthase (AKS): An acyltransferase that converts rhazimol to this compound.

The elucidation of this pathway opens avenues for synthetic biology approaches to produce these complex molecules and their analogs.

Caption: Simplified biosynthetic pathway of this compound alkaloids.

Biological Activities and Quantitative Data

The structural diversity of the this compound family translates into a broad spectrum of biological activities. These compounds interact with a variety of molecular targets, leading to distinct pharmacological effects.

Opioid Receptor Activity

Several this compound alkaloids have been identified as ligands for opioid receptors. While comprehensive quantitative data is still emerging, studies have shown that alkaloids such as akuammine (B1666748) and pseudoakuammigine exhibit micromolar affinity for the mu-opioid receptor. Akuammidine, a related alkaloid, has shown a preference for mu-opioid binding sites with Ki values of 0.6 µM.

| Alkaloid | Target Receptor | Activity/Affinity | Reference |

| Akuammidine | µ-opioid | Ki = 0.6 µM | |

| δ-opioid | Ki = 2.4 µM | ||

| κ-opioid | Ki = 8.6 µM | ||

| Pseudoakuammigine | Opioid Receptors | Opioid activity in vivo |

Table 1: Opioid Receptor Activity of Selected this compound Alkaloids.

Cytotoxic and Anti-Cancer Activity

Echitamine has been a focal point of research for its cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce cell death in a concentration-dependent manner. The mechanism of action is thought to involve the induction of lipid peroxidation and the depletion of cellular glutathione (B108866) levels.

| Cell Line | IC50 of Echitamine Chloride | Reference |

| HeLa | Concentration-dependent killing | |

| HepG2 | Concentration-dependent killing | |

| HL60 | Concentration-dependent killing | |

| KB | Most sensitive among tested lines | |

| MCF-7 | Concentration-dependent killing | |

| Ehrlich Ascites Carcinoma (in vivo) | Optimum dose: 12 mg/kg |

Table 2: Cytotoxicity of Echitamine Chloride against Various Cancer Cell Lines.

Caption: Echitamine's proposed cytotoxic mechanism.

Glycine Receptor Antagonism

Corymine has been identified as an antagonist of the glycine receptor (GlyR), an ionotropic receptor that mediates inhibitory neurotransmission. Glycine receptors are ligand-gated chloride channels; their activation leads to chloride influx and hyperpolarization of the neuron, thus inhibiting neuronal firing. As a competitive antagonist, corymine likely binds to the same site as glycine, preventing the channel from opening and thereby blocking the inhibitory signal.

Caption: Corymine's competitive antagonism at the glycine receptor.

Anti-inflammatory and Anti-malarial Activities

The this compound family has also been investigated for other therapeutic properties. Certain synthetic derivatives have shown promising inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLSs) with IC50 values in the low micromolar range. Additionally, the traditional use of plants containing these alkaloids for treating fevers and malaria suggests potential anti-malarial activity, though more quantitative in vitro studies are needed to confirm this for specific this compound members.

| Compound | Biological Activity | IC50 Value | Reference |

| Derivative 9 | Inhibition of RA-FLS proliferation | 3.22 ± 0.29 µM | |

| Derivative 17c | Inhibition of RA-FLS proliferation | 3.21 ± 0.31 µM |

Table 3: Anti-inflammatory Activity of Synthetic this compound Derivatives.

Experimental Protocols

The complex structures of this compound alkaloids present significant challenges to their isolation and synthesis. The following sections provide an overview of key experimental methodologies.

Isolation of Echitamine from Alstonia scholaris

Echitamine is commonly isolated from the stem bark of Alstonia scholaris. A general protocol involves the following steps:

-

Extraction: The powdered stem bark is percolated with 95% ethanol (B145695) for an extended period (e.g., two months) to extract the crude alkaloids. The resulting solution is filtered and concentrated.

-

Re-extraction: The crude ethanol extract is then re-extracted with a solvent such as ethyl acetate (B1210297) to partition the alkaloids.

-

Chromatographic Separation: The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different fractions.

-

Fraction Analysis: Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound.

-

Purification and Recrystallization: Fractions containing pure echitamine are pooled and concentrated. The pure compound is then obtained as a white crystal through recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate).

Caption: Workflow for isolating echitamine from its natural source.

Total Synthesis of (-)-Vincorine

The total synthesis of vincorine is a significant achievement in organic chemistry, showcasing advanced synthetic strategies. The nine-step enantioselective synthesis by MacMillan and coworkers is a notable example.

Key Steps:

-

Diels-Alder/Iminium Cyclization Cascade: A stereoselective organocatalytic cascade reaction is employed to construct the tetracyclic core of vincorine in a single step from achiral precursors. This reaction sets the crucial stereochemistry of the molecule.

-

Azepanyl Ring Formation: The challenging seven-membered azepanyl ring is installed via a single electron-mediated cyclization, initiated from an acyl telluride precursor.

-

Final Hydrogenation: The synthesis is completed by a selective hydrogenation of a terminal allene (B1206475) functionality to yield (-)-vincorine.

This concise synthesis, achieved in 9 steps with a 9% overall yield, provides efficient access to the vincorine scaffold for further biological investigation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound alkaloids like echitamine can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test alkaloid (e.g., echitamine chloride) and incubated for a defined period (e.g., 24, 48, or 72 hours). Control wells (untreated cells and vehicle control) are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound alkaloids represent a rich and diverse family of natural products with significant potential for drug discovery. Their complex, cage-like structures continue to challenge and inspire synthetic chemists, while their varied biological activities offer numerous avenues for pharmacological investigation. Future research in this field will likely focus on:

-

Discovery of Novel Analogs: Both through isolation from new natural sources and through divergent synthetic strategies to create libraries of novel compounds.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways of these alkaloids to better understand their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities, guiding the design of more potent and selective drug candidates.

-

Synthetic Biology: Harnessing the biosynthetic enzymes of the this compound pathway to produce these complex molecules in microbial hosts.

This in-depth guide serves as a foundational resource for researchers poised to explore the vast chemical and biological landscape of the this compound alkaloid family. The continued exploration of these remarkable natural products holds great promise for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Current progress in the chemistry and pharmacology of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Access to the this compound Family of Alkaloids: Total Synthesis of (+)-Scholarisine A - PMC [pmc.ncbi.nlm.nih.gov]

Akuammiline Alkaloids: A Technical Guide to Their Potential as Lead Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids, a diverse family of monoterpene indole (B1671886) alkaloids, have emerged as a compelling class of natural products with significant potential in drug discovery.[1] Isolated from various plant species, particularly those of the Apocynaceae family, these compounds exhibit a broad spectrum of pharmacological activities, including opioid, cytotoxic, and anti-inflammatory effects.[1][2][3] Their complex and rigid polycyclic structures present both a challenge and an opportunity for medicinal chemists, offering unique scaffolds for the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the pharmacological activities of key this compound alkaloids, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate their assessment as lead compounds in drug discovery programs.

Pharmacological Activities and Quantitative Data

This compound alkaloids have demonstrated a range of biological activities, with several members of the family showing promise in different therapeutic areas. The following tables summarize the key quantitative data associated with their opioid, cytotoxic, and anti-proliferative activities.

Opioid Receptor Binding Affinity

Several this compound alkaloids have been shown to interact with opioid receptors, suggesting their potential for the development of novel analgesics.[3] The binding affinities (Ki) for mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined for key compounds.

| Alkaloid | Receptor | Ki (µM) | Activity |

| Akuammidine | µ | 0.6 | Agonist |

| δ | 2.4 | - | |

| κ | 8.6 | - | |

| Akuammine | µ | 0.5 | Antagonist |

| Akuammicine | κ | 0.2 | Full Agonist |

| Data sourced from Menzies et al., 1998.[3] |

Cytotoxic Activity of Echitamine

Echitamine, a prominent this compound alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[5]

| Cell Line | IC50 (µg/mL) |

| KB | Most Sensitive |

| HeLa | Concentration-dependent killing |

| HepG2 | Concentration-dependent killing |

| HL60 | Concentration-dependent killing |

| MCF-7 | Concentration-dependent killing |

| Data from Jagetia & Baliga, 2005. Note: Specific IC50 values were not provided in the abstract, but KB cells were identified as the most sensitive.[5] |

Anti-inflammatory and Analgesic Activity of Pseudoakuammigine

Pseudoakuammigine has been investigated for its anti-inflammatory and analgesic properties, demonstrating dose-dependent effects in preclinical models.[4]

| Assay | Compound | ED50 (µM) |

| Analgesic (Rat Tail Flick) | Pseudoakuammigine | 10 |

| Morphine | 2.9 | |

| Indomethacin | 6.3 | |

| Data from Duwiejua et al., 2002.[4] |

In the carrageenan-induced rat paw edema model, pseudoakuammigine demonstrated a dose-dependent inhibition of paw swelling. At a dose of 50 mg/kg, it reduced the mean maximal paw swelling to 59.5% of the control value.[4]

Anti-proliferative Activity of this compound Derivatives in Rheumatoid Arthritis

Synthetic derivatives of this compound alkaloids have shown promising activity in inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLS), key cells involved in the pathogenesis of rheumatoid arthritis.

| Compound | IC50 (µM) on MH7A cells |

| Compound 6 | < 10 |

| Compound 9 | 3.22 ± 0.29 |

| Compound 17a | < 10 |

| Compound 17c | 3.21 ± 0.31 |

| Compound 17d | < 10 |

| Compound 17f | < 10 |

| Data from Li et al., 2023. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the pharmacological activities of this compound alkaloids. The following sections provide generalized protocols for the key experiments cited.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to opioid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target opioid receptor (µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ-receptors).

-

Test compound (this compound alkaloid).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., HeLa, HepG2, MCF-7).

-

Cell culture medium.

-

Test compound (e.g., echitamine).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-